molecular formula C9H10N2 B024497 6-Ethyl-5-methylnicotinonitrile CAS No. 110253-41-3

6-Ethyl-5-methylnicotinonitrile

Cat. No.: B024497
CAS No.: 110253-41-3
M. Wt: 146.19 g/mol
InChI Key: GUWKLIMOBVEERY-UHFFFAOYSA-N
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Description

6-Ethyl-5-methylnicotinonitrile is a heterocyclic organic compound with the molecular formula C9H10N2 It is a derivative of nicotinonitrile, characterized by the presence of ethyl and methyl groups at the 6th and 5th positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methylnicotinonitrile typically involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and cyclization reactions. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired nicotinonitrile derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nicotinic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed:

    Oxidation: Nicotinic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-Ethyl-5-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

  • 6-Methylnicotinonitrile
  • 5-Ethylnicotinonitrile
  • 6-Ethyl-4-methylnicotinonitrile

Comparison: 6-Ethyl-5-methylnicotinonitrile is unique due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays .

Properties

IUPAC Name

6-ethyl-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKLIMOBVEERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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